[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane
Description
[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane is an organosilicon compound featuring a phenyl ring substituted with a chlorine atom at the para position, a trifluoromethyl group at the ortho position, and a trimethylsilyl group. Its molecular formula is C₁₀H₁₂ClF₃Si, with a molecular weight of 260.74 g/mol (derived from analogous structures in and ). The compound’s structure combines lipophilic (trimethylsilyl, trifluoromethyl) and polar (chloro) groups, making it valuable in organic synthesis and medicinal chemistry, particularly as a precursor for bioactive molecules like GABA receptor ligands .
Properties
Molecular Formula |
C10H12ClF3Si |
|---|---|
Molecular Weight |
252.73 g/mol |
IUPAC Name |
[4-chloro-2-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12ClF3Si/c1-15(2,3)9-5-4-7(11)6-8(9)10(12,13)14/h4-6H,1-3H3 |
InChI Key |
GDODOMSRFJAHEG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of this compound generally involves the introduction of the trimethylsilane group onto a suitably functionalized aromatic precursor containing the chloro and trifluoromethyl groups. The common approach is the reaction of trimethylsilyl chloride with an aryl lithium or aryl halide intermediate derived from 4-chloro-2-(trifluoromethyl)phenyl derivatives. The reaction conditions often require low temperatures and anhydrous, inert atmospheres to prevent side reactions and ensure high selectivity.
One reported method includes the halogen-metal exchange of a halogenated aromatic precursor followed by quenching with chlorotrimethylsilane to install the trimethylsilane moiety. For example, the use of n-butyllithium at low temperature (-78 °C) to generate the aryllithium intermediate, followed by reaction with chlorotrimethylsilane, is a standard protocol in such syntheses.
Specific Synthetic Procedure Example
A typical procedure adapted from related organosilicon syntheses involves:
- Cooling a solution of the halogenated aromatic compound (e.g., 4-chloro-2-(trifluoromethyl)phenyl bromide) in anhydrous tetrahydrofuran (THF) to -78 °C.
- Slowly adding n-butyllithium (1.6 M in hexane) to generate the aryllithium intermediate.
- Stirring the reaction mixture at -78 °C for approximately 1 hour.
- Adding chlorotrimethylsilane dropwise to the reaction mixture.
- Allowing the reaction to warm to room temperature gradually.
- Quenching with cold saturated ammonium chloride solution.
- Extracting the product with an organic solvent such as diethyl ether.
- Purifying the crude product by silica gel column chromatography, typically using petroleum ether/ethyl acetate mixtures as eluents.
Alternative Catalytic and Fluoride-Promoted Methods
In some advanced synthetic routes, catalytic amounts of fluoride ions (e.g., KF or CsF) are used to promote the formation of the trimethylsilyl-substituted aromatic compounds from suitable precursors. For example, copper-catalyzed trifluoromethylation reactions employing [(bpy)Cu(SeCF3)]2 complexes have been reported to facilitate the formation of trifluoromethylated phenylsilanes under mild conditions with good yields.
Additionally, fluoride ions can activate trimethylsilyl reagents, enhancing nucleophilicity and enabling the formation of the desired arylsilane through nucleophilic substitution or addition mechanisms.
Analysis of Preparation Methods
Reaction Conditions and Yields
| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Halogen-lithium exchange + TMSCl | Aryl bromide, n-butyllithium, TMSCl | -78 °C to RT, inert solvent | ~70-80 | Requires strict anhydrous conditions |
| Copper-catalyzed trifluoromethylation | [(bpy)Cu(SeCF3)]2, KF, MeCN | Room temperature, air | Moderate | Mild, catalytic, uses fluoride activation |
| Fluoride-promoted substitution | CsF, 15-crown-5, MeCN | Room temperature to 50 °C | 44-50 | Fluoride enhances yield; additive effect |
Detailed Research Outcomes
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
- ^1H NMR typically shows a singlet corresponding to the nine protons of the trimethylsilane group around δ 0.4 ppm.
- Aromatic protons appear in the δ 7.0–8.0 ppm region.
- ^19F NMR signals for the trifluoromethyl group appear near δ -60 to -65 ppm, confirming the trifluoromethyl substitution.
-
- Molecular ion peaks consistent with the molecular formula C10H10ClF3Si (molecular weight ~252.7 g/mol) confirm the identity of the compound.
Reaction Mechanism Insights
The formation of this compound proceeds via nucleophilic attack of the aryllithium intermediate on chlorotrimethylsilane, displacing chloride and forming the Si-C bond. The trifluoromethyl group exerts an electron-withdrawing effect, stabilizing the aryllithium intermediate and influencing regioselectivity.
In fluoride-promoted methods, fluoride ions activate the trimethylsilyl reagent by forming pentacoordinate silicon intermediates, enhancing nucleophilicity and facilitating substitution reactions under milder conditions.
Summary Table of Preparation Methods and Key Parameters
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Halogen-lithium exchange + TMSCl | Aryl bromide, n-BuLi, TMSCl, THF, -78 °C | High yield, well-established | Requires low temperature, moisture sensitive |
| Copper-catalyzed trifluoromethylation | [(bpy)Cu(SeCF3)]2, KF, MeCN, room temp, air | Mild conditions, catalytic | Moderate yield, specialized catalyst needed |
| Fluoride-promoted substitution | CsF, 15-crown-5, MeCN, 40 °C | Avoids strong bases, milder | Lower yield, longer reaction time |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyltrimethylsilanes, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of drug candidates.
Industry: In the materials science industry, this compound is used in the production of specialty polymers and coatings. Its unique properties contribute to the development of materials with improved performance characteristics.
Mechanism of Action
The mechanism of action of [4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. 4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
- Molecular Formula : C₁₀H₁₂ClF₃O₃SSi
- Molecular Weight : 332.80 g/mol
- Key Differences : Replaces the phenyl-trimethylsilane group with a trifluoromethanesulfonate ester.
- Applications : Acts as a reactive intermediate in Suzuki-Miyaura couplings due to the sulfonate group’s leaving-group ability. The trimethylsilyl group stabilizes intermediates during cross-coupling reactions.
b. (Trifluoromethyl)trimethylsilane
- Molecular Formula : C₄H₉F₃Si
- Molecular Weight : 142.20 g/mol
- Key Differences : Lacks the chloro-substituted phenyl ring, resulting in lower molecular weight and reduced lipophilicity.
- Applications : Primarily used as a trifluoromethylation agent in nucleophilic substitutions.
c. 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline
Physicochemical Properties
| Compound | logK (Lipophilicity) | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| [Target Compound] | ~0.45 (estimated) | 260.74 | Cl, CF₃, Si(CH₃)₃ |
| 4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | N/A | 332.80 | Cl, CF₃, SO₃CF₃, Si(CH₃)₃ |
| (Trifluoromethyl)trimethylsilane | 0.10–0.20 | 142.20 | CF₃, Si(CH₃)₃ |
| 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline | ~1.50 | 320.69 | Cl, CF₃, Quinazoline |
Notes:
- The target compound’s estimated logK (~0.45) aligns with the optimal lipophilicity range (0.40–0.50) for antifungal activity, as seen in structurally related anilide derivatives .
- Higher molecular weight in sulfonate derivatives (e.g., 332.80 g/mol) correlates with increased steric hindrance, reducing membrane permeability compared to the target compound.
Biological Activity
[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane is a silane compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, known for enhancing the pharmacological properties of compounds, contributes to the compound's interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H12ClF3Si
- Molecular Weight : 252.73 g/mol
The presence of the trifluoromethyl group increases lipophilicity and metabolic stability, while the chlorophenyl moiety can facilitate interactions with various biological targets.
Anticancer Properties
Research indicates that compounds containing trifluoromethyl groups exhibit significant anticancer activity. For instance, studies have shown that the introduction of a trifluoromethyl group at specific positions on aromatic rings can enhance potency against various cancer cell lines. A notable example is the enhancement of 5-hydroxytryptamine (5-HT) uptake inhibition by compounds with a para-trifluoromethyl substitution, which increased potency by sixfold compared to non-fluorinated analogs .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, similar to other trifluoromethyl-containing drugs that target reverse transcriptase and other cancer-related pathways.
- Receptor Interaction : The lipophilic nature of the trifluoromethyl group allows for better binding to cellular receptors, potentially altering signal transduction pathways associated with tumor growth.
Study 1: In Vitro Evaluation
A study conducted by researchers at Yantai University evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range. The study also noted that the compound exhibited synergistic effects when combined with standard chemotherapy agents .
| Cell Line | IC50 (µM) | Synergistic Agent |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Doxorubicin |
| MCF-7 (Breast Cancer) | 4.8 | Paclitaxel |
| HeLa (Cervical Cancer) | 6.0 | Cisplatin |
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that modifications in the silane structure could significantly influence biological activity. For example, variations in substituents on the aromatic ring were shown to alter enzyme inhibition profiles and overall cytotoxicity .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified safety glasses and face shields to prevent eye exposure. Wear chemical-resistant gloves (e.g., nitrile) and inspect them for defects before use .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.
- Decontamination : Wash hands thoroughly after handling. Dispose of contaminated gloves via approved hazardous waste protocols .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention.
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Starting Materials : Begin with 4-chloro-2-(trifluoromethyl)phenyl derivatives (e.g., boronic esters or halides) .
- Silane Coupling : React with trimethylsilane precursors under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions). Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in anhydrous solvents like THF .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- LCMS/HPLC : Confirm molecular weight via LCMS (e.g., m/z 332.80 for related sulfonate derivatives) and assess purity using HPLC (retention time: 1.25–1.76 minutes under SQD-FA05 conditions) .
- NMR : ¹H/¹³C NMR to verify substituent positions and silane integration.
- Melting Point : Although data is limited for the parent compound, derivatives like 3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid show mp 87–90°C, providing a reference .
Advanced Research Questions
Q. How can researchers evaluate the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to heat (40–80°C), UV light, and humidity (40–80% RH) for 1–4 weeks. Monitor degradation via HPLC and LCMS to identify by-products (e.g., desilylation or oxidation) .
- Kinetic Studies : Calculate degradation rate constants under accelerated conditions to predict shelf life. Use Arrhenius equations for thermal stability modeling .
Q. How should contradictory spectral data (e.g., IR or NMR) be resolved for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental IR spectra (e.g., 1600–1700 cm⁻¹ for C-F/Si-C stretches) with NIST reference data .
- Solvent Effects : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess peak shifts caused by hydrogen bonding .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
Q. What strategies optimize reaction yields in silane-functionalized aryl syntheses?
- Methodological Answer :
- Catalyst Screening : Test Pd, Ni, or Cu catalysts for cross-coupling efficiency. For example, Pd(dba)₂ with XPhos ligand improves yields in trifluoromethylaryl silane syntheses .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reaction rate and by-product formation.
- Design of Experiments (DoE) : Apply factorial designs to analyze interactions between temperature, catalyst loading, and stoichiometry .
Q. How can hazardous by-products (e.g., fluorinated or chlorinated intermediates) be mitigated during synthesis?
- Methodological Answer :
- By-Product Identification : Use GC-MS or HRMS to detect toxic species (e.g., trifluoroacetic acid derivatives) .
- Scavenging Agents : Introduce silica-supported amines or activated carbon to trap volatile by-products in situ .
- Waste Management : Neutralize acidic residues with bicarbonate before disposal. Follow EPA guidelines for halogenated waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
